molecular formula C7H9N3O B1168078 N'-amino-3-hydroxybenzenecarboximidamide CAS No. 111336-60-8

N'-amino-3-hydroxybenzenecarboximidamide

Cat. No.: B1168078
CAS No.: 111336-60-8
M. Wt: 151.17 g/mol
InChI Key: OOHOUJJMLNCMEK-UHFFFAOYSA-N
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Description

N’-amino-3-hydroxybenzenecarboximidamide is an organic compound with the molecular formula C7H9N3O. It is a derivative of benzenecarboximidamide, featuring an amino group and a hydroxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-amino-3-hydroxybenzenecarboximidamide can be achieved through several methods. One common approach involves the reaction of 3-amino-4-hydroxybenzoic acid with cyanamide under acidic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of N’-amino-3-hydroxybenzenecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions

N’-amino-3-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-amino-3-hydroxybenzenecarboximidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N’-amino-3-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis and inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-amino-3-hydroxybenzenecarboximidamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

111336-60-8

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

N'-amino-3-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H9N3O/c8-7(10-9)5-2-1-3-6(11)4-5/h1-4,11H,9H2,(H2,8,10)

InChI Key

OOHOUJJMLNCMEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(=NN)N

Synonyms

Benzenecarboximidic acid, 3-hydroxy-, hydrazide

Origin of Product

United States

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